3,4-diamino-1-methyl-1,2-dihydropyridin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
164930-95-4 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3,4-diamino-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,7-8H2,1H3 |
InChI Key |
WALXZZKSKMNSRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)N)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Diamino 1 Methyl 1,2 Dihydropyridin 2 One and Its Analogues
Classical and Conventional Synthetic Routes
Traditional approaches to the synthesis of dihydropyridinone frameworks often rely on well-established organic reactions such as condensation and annulation. These methods typically involve the stepwise construction of the heterocyclic ring from acyclic precursors.
Condensation Reactions in Dihydropyridinone Synthesis
Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including dihydropyridinones. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. The synthesis of 3-aminopyridin-2(1H)-one derivatives, for instance, has been achieved through the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov This reaction proceeds via the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which can be subsequently converted to the desired dihydropyridinone derivatives. nih.gov Although this specific example leads to a 3-amino-substituted product, similar strategies could be envisioned for the introduction of a second amino group at the 4-position by selecting appropriate starting materials.
Annulation Strategies for Pyridinone Ring Formation
Annulation, the formation of a new ring onto a pre-existing molecule, provides another versatile route to pyridinone structures. These strategies often involve the reaction of a substrate containing a nucleophilic and an electrophilic center with a reagent that can provide the remaining atoms for the new ring. For instance, the aza-annulation of β-enamino ester and amide substrates with the mixed anhydride of 2-acetamidoacrylic acid has been utilized to construct highly substituted δ-lactam products, which are essentially dihydropyridinone derivatives. acs.org This method allows for the creation of a conformationally restricted dipeptide analog. acs.org Oxidation of these products can lead to the corresponding pyridone. acs.org Such strategies could potentially be adapted to incorporate precursors bearing amino functionalities to generate diaminodihydropyridinone scaffolds.
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical, making it attractive for the synthesis of diverse heterocyclic libraries.
One-Pot Syntheses for Dihydropyridinone Frameworks
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). frontiersin.org This reaction and its variations have been widely employed for the synthesis of 1,4-dihydropyridines and can be adapted for the synthesis of dihydropyridinones. An efficient three-component reaction of enaminones, primary amines, and aldehydes has been shown to provide easy access to 1,4-dihydropyridines with various substituents at the 1-, 3-, 4-, and 5-positions. semanticscholar.orgnih.gov By choosing a primary amine such as methylamine, an N-methylated dihydropyridine ring can be constructed.
A particularly relevant MCR involves the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. This one-pot reaction utilizes hydrazine monohydrate, ethyl cyanoacetate, a ketone, and malononitrile, and is efficiently catalyzed by 4-(dimethylamino)pyridine under ultrasound irradiation. nih.gov This method highlights the feasibility of incorporating multiple nitrogen-containing functionalities into the dihydropyridinone core in a single synthetic operation.
Variations in Starting Materials
The versatility of MCRs lies in the ability to vary the starting materials to achieve a wide range of substituted products.
Aldehydes : Aromatic and aliphatic aldehydes are common components in MCRs for dihydropyridine synthesis. The nature of the aldehyde determines the substituent at the 4-position of the resulting ring.
Malononitrile : This active methylene compound is a frequent building block in MCRs, often providing the C3 and C5 carbons and their nitrile substituents in the final product. frontiersin.org
Amines : The choice of amine determines the substituent on the nitrogen atom of the dihydropyridine ring. For the synthesis of the target compound, methylamine would be the appropriate choice to introduce the 1-methyl group. semanticscholar.orgnih.gov
Dicarbonyl Compounds : β-Ketoesters, such as ethyl acetoacetate, and 1,3-diketones are commonly used to provide a four-carbon unit for the dihydropyridine ring. frontiersin.org
By strategically selecting starting materials that contain or can be easily converted to amino groups, it is plausible to devise an MCR for the synthesis of 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one. For instance, a reaction involving a protected diamino-aldehyde, methylamine, and a suitable active methylene compound could potentially lead to the desired scaffold.
Catalytic Methodologies in Dihydropyridinone Synthesis
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic transformations. Various catalytic systems have been developed for the synthesis of dihydropyridines and their analogues.
Sustainable catalysts, such as magnetic, silica, and zirconium-based heterogeneous catalysts, have been successfully employed in the synthesis of dihydropyridine derivatives, often through Hantzsch-type reactions. frontiersin.org These catalysts offer advantages such as ease of separation and reusability. For example, a silica-based catalyst has been used for the synthesis of spiro oxindole-1,4-dihydropyridine derivatives. frontiersin.org
Organocatalysis has also emerged as a powerful tool. The regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts allows for the synthesis of enantioenriched 1,4-dihydropyridines. scispace.com While this method focuses on dearomatization, it demonstrates the potential of organocatalysis in manipulating pyridine-based structures.
Catalytic amination of a pre-formed dihydropyridinone ring could be another viable strategy. Although direct catalytic amination of the dihydropyridinone core at specific positions is not widely reported, related transformations on other heterocyclic systems suggest its potential.
Organocatalysis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. For the construction of dihydropyridin-2-one cores, N-Heterocyclic Carbenes (NHCs) and isothioureas have proven to be particularly effective catalysts.
N-Heterocyclic carbenes are versatile organocatalysts that can activate substrates in various ways, enabling a range of transformations. In the context of dihydropyridin-2-one synthesis, NHCs have been primarily utilized in annulation reactions, where they facilitate the formation of the six-membered ring through different cycloaddition strategies.
One common approach involves the NHC-catalyzed [3+3] annulation of enals with various partners. For instance, the reaction of enals with saccharine-derived cyclic sulfonylimines, catalyzed by an NHC, affords dihydropyridinones with trans-selectivity. acs.org This transformation proceeds through the formation of a homoenolate equivalent from the enal upon addition of the NHC.
Alternatively, a [4+2] cyclocondensation strategy can be employed. The reaction of α-chloroaldehydes with saccharine-derived 1-azadienes, under NHC catalysis, yields dihydropyridinones with exclusive cis-selectivity and high enantioselectivity. acs.org A similar [4+2] cyclocondensation of α-chloroaldehydes with trifluoromethyl N-Boc azadienes has also been developed to produce 3,4-disubstituted-6-trifluoromethyldihydropyridin-2(1H)-ones. acs.org Another variation is the aza-Claisen annulation of enals or their α′-hydroxyenone surrogates with vinylogous amides, which proceeds without the need for a nitrogen protecting group. mdpi.com
Recent research has also demonstrated the NHC-catalyzed atroposelective [3+3] annulation of enals with 2-aminomaleate derivatives, leading to the synthesis of dihydropyridinones possessing both C–N axial and point chirality with good diastereo- and enantioselectivity. frontiersin.org
| Catalyst Type | Reactant 1 | Reactant 2 | Annulation Strategy | Key Features |
| NHC | Enals | Saccharine-derived cyclic sulfonylimines | [3+3] | trans-selectivity |
| NHC | α-Chloroaldehydes | Saccharine-derived 1-azadienes | [4+2] | cis-selectivity, high enantioselectivity |
| NHC | α-Chloroaldehydes | Trifluoromethyl N-Boc azadienes | [4+2] | Access to trifluoromethylated analogues |
| NHC | Enals/α′-hydroxyenones | Vinylogous amides | Aza-Claisen | No N-protecting group required |
| NHC | Enals | 2-Aminomaleate derivatives | Atroposelective [3+3] | C–N axial and point chirality |
Isothiourea organocatalysis has become a state-of-the-art method for the production of chiral dihydropyridinones with high diastereo- and enantiocontrol. nih.gov These reactions typically proceed through a Michael addition-lactamization cascade.
The isothiourea catalyst activates a carboxylic acid or its derivative to form a reactive ammonium enolate intermediate. This intermediate then undergoes a Michael addition to an electron-deficient olefin, such as a 2-N-tosyliminoacrylate. The subsequent intramolecular cyclization (lactamization) furnishes the dihydropyridinone ring. acs.org The use of chiral isothiourea catalysts, such as tetramisole, allows for high levels of enantioselectivity. nih.gov
Optimization of reaction conditions has shown that the choice of solvent and temperature significantly impacts both the yield and the enantiomeric excess of the product. For instance, lowering the reaction temperature can lead to improved enantioselectivity. acs.org Furthermore, the nature of the carboxylic acid precursor is crucial; while carboxylic acids can be used with 2-N-tosyliminoacrylates, homoanhydrides are often necessary for reactions with 2-aroylacrylates to ensure reproducibility. acs.orgresearchgate.net
A study on the isothiourea-catalyzed Michael addition-lactamization of 2-[aryl(tosylimino)methyl]acrylates with arylacetic acids demonstrated the formation of stereodefined 3,5,6-substituted dihydropyridinones in high yield and enantioselectivity (typically >90% ee). acs.org Cooperative catalysis, combining a chiral isothiourea with a Brønsted acid, has also been successfully applied to the asymmetric annulation of α,β-unsaturated aryl esters with enamines, providing a rapid route to functionalized 3,4-dihydropyridin-2-ones. nih.gov
| Catalyst | Reactant 1 | Reactant 2 | Key Transformation | Product |
| (-)-Tetramisole | 2-N-tosyliminoacrylate | Carboxylic acid | Michael addition-lactamization | 3,5,6-substituted dihydropyridinone |
| (+)-Benzotetramisole | 2-Aroylacrylate | Phenylacetic acid (as mixed anhydride) | Michael addition-lactonization | 3,5,6-substituted dihydropyranone |
| Chiral Isothiourea / Brønsted Acid | α,β-Unsaturated aryl ester | Enamine | Asymmetric annulation | Functionalized 3,4-dihydropyridin-2-one |
Metal-Catalyzed Processes
Metal catalysts offer a diverse range of reactivity for the synthesis of heterocyclic compounds, including dihydropyridin-2-ones. Various transition metals, each with unique catalytic properties, have been employed in processes ranging from heterobimetallic catalysis to radical reactions.
While specific examples of copper and iron heterobimetallic catalysis for the direct synthesis of this compound are not prevalent in the literature, the principles of heterobimetallic catalysis are relevant to the construction of nitrogen-containing heterocycles. Such systems can facilitate unique reactivity by having two different metal centers work in concert. For instance, in other contexts, heterobimetallic Pd(II)-Cr(III) systems have been used for catalytic intermolecular allylic C-H amination. acs.org
Iron and copper are both known to catalyze various cyclization and amination reactions independently. Iron catalysts, being inexpensive and environmentally benign, have been used for the synthesis of pyridines via the cyclization of ketoxime acetates and aldehydes. rsc.org Copper catalysts are widely used for the synthesis of N-heterocycles, including pyridines and 2-(1H)-pyridones from simple starting materials like acetaldehydes. acs.orgacs.org The potential for synergistic effects in a Cu/Fe heterobimetallic system could offer novel pathways for the synthesis of dihydropyridinone analogues, though this remains an area for further exploration.
Silver catalysis has emerged as a valuable tool in radical chemistry for the synthesis of nitrogen heterocycles. rsc.org A notable example is the silver-catalyzed one-pot radical reaction cascade for the regioselective formation of 3,3-disubstituted-2-dihydropyridinones from N-(arylsulfonyl)acrylamides and 1,3-dicarbonyl compounds. mdpi.com
In a related transformation, a silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids has been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. nih.gov This method proceeds in an aqueous solution and provides a straightforward route to these heterocyclic structures. The mechanism likely involves the silver-promoted generation of an alkyl radical from the carboxylic acid, which then adds to the double bond of the cinnamamide, followed by an intramolecular cyclization.
| Silver Catalyst | Reactant 1 | Reactant 2 | Key Transformation | Product |
| Silver salt | N-(Arylsulfonyl)acrylamides | 1,3-Dicarbonyl compounds | Radical cascade | 3,3-Disubstituted-2-dihydropyridinones |
| Silver salt | N-Arylcinnamamides | Aliphatic carboxylic acids | Decarboxylative radical addition/cyclization | 3,4-Disubstituted dihydroquinolin-2(1H)-ones |
Ruthenium, rhodium, and palladium catalysts are workhorses in organic synthesis, enabling a wide array of transformations for the construction of heterocyclic frameworks.
Ruthenium Catalysis: A simple Ruthenium(II) catalyst has been shown to effectively catalyze the one-pot, three-component synthesis of highly substituted 1,2-dihydropyridines. nih.gov This ligand-free system demonstrates good functional group tolerance. While this method yields dihydropyridines, modifications to the reaction could potentially lead to dihydropyridinones.
Rhodium Catalysis: Rhodium catalysts have been successfully employed in the regioselective 1,2-hydroboration of pyridines with pinacolborane, yielding N-boryl-1,2-dihydropyridines. acs.orgnih.gov These products can serve as valuable intermediates for the synthesis of various substituted dihydropyridines. The reaction proceeds with high regioselectivity, particularly for 3-substituted pyridines.
Palladium Catalysis: Palladium catalysis is renowned for its versatility in C-C and C-N bond formation through cross-coupling and C-H activation reactions. While direct palladium-catalyzed synthesis of the 3,4-diamino-1,2-dihydropyridin-2-one core is not extensively documented, related structures can be accessed through palladium-catalyzed methodologies. For example, palladium-catalyzed C-H activation has been utilized for the synthesis of phenanthridin-6(5H)-ones. Such strategies could potentially be adapted for the synthesis of dihydropyridinone analogues through intramolecular C-H amidation or related cyclizations.
Acid and Base Catalysis (e.g., KOtBu, Phase Transfer Catalysis)
Acid and base catalysis are fundamental strategies in the synthesis of dihydropyridinone derivatives. These methods facilitate the key condensation and cyclization steps, often leading to high yields under optimized conditions.
Acid Catalysis:
Brønsted and Lewis acids are widely employed to catalyze the synthesis of dihydropyridinones. For instance, glutamic acid has been utilized as an efficient and environmentally friendly catalyst for the one-pot Biginelli condensation reaction to produce dihydropyrimidinones. orientjchem.org This approach offers advantages such as high yields and easy separation of the product. orientjchem.org Similarly, novel Brønsted acidic ionic liquids have been developed as effective catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogues under solvent-free conditions, providing good yields in short reaction times. nih.gov
Base Catalysis:
Base catalysts, such as potassium tert-butoxide (KOtBu), have been successfully applied in the synthesis of dihydropyrimidinone and dihydropyridine derivatives under solvent-free conditions. researchgate.net This methodology provides a modified and efficient route to these heterocyclic compounds with good to excellent yields. researchgate.net The use of a solid heterogeneous base catalyst, such as calcined Mg/Fe hydrotalcite, has also been reported for the synthesis of 3,4-dihydropyrimidinones/thiones under thermal solvent-free conditions, offering the advantage of catalyst reusability. scispace.com
Phase Transfer Catalysis (PTC):
Phase transfer catalysis has emerged as a powerful tool for the synthesis of 3,4-dihydropyridin-2-ones and their analogues. mdpi.com This technique is particularly useful for reactions involving reactants in different phases. In the synthesis of 3,4-dihydropyrimidinones, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and methyltrioctylammonium chloride (Aliquat-336) have been used as phase transfer agents in aqueous sodium hydroxide, leading to improved yields. scirp.orgresearchgate.net The efficiency of the PTC method can be influenced by the structure of the quaternary ammonium salt, with longer alkyl chains and certain counter-anions leading to higher yields. scirp.orgresearchgate.net A domino reaction under solid-liquid phase transfer catalysis (SL-PTC) conditions has also been developed for the synthesis of substituted 3,4-dihydropyridin-2-ones, demonstrating the versatility of this approach. mdpi.com
| Catalytic Method | Catalyst/Conditions | Key Advantages | Relevant Analogues |
|---|---|---|---|
| Acid Catalysis | Glutamic acid, Brønsted acidic ionic liquids | Environmentally friendly, high yields, easy separation | Dihydropyrimidinones |
| Base Catalysis | KOtBu, Calcined Mg/Fe hydrotalcite | Solvent-free conditions, high yields, reusable catalyst | Dihydropyrimidinones/thiones |
| Phase Transfer Catalysis | Tetrabutylammonium bromide (TBAB), Aliquat-336 | Improved yields in aqueous media, suitable for multiphase reactions | 3,4-Dihydropyrimidinones, Substituted 3,4-dihydropyridin-2-ones |
Advanced Synthetic Techniques
To further enhance the synthesis of dihydropyridinone derivatives, advanced techniques such as ultrasound and microwave irradiation, solvent-free synthesis, and continuous flow processes have been explored. These methods often lead to shorter reaction times, higher yields, and more environmentally benign procedures.
The application of ultrasound irradiation has been shown to accelerate the synthesis of dihydropyrimidinones. nih.govut.ac.irresearchgate.net This technique provides a greener approach by often allowing for milder reaction conditions, shorter reaction times, and higher yields compared to conventional heating methods. nih.govut.ac.ir For instance, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been efficiently achieved under ultrasound irradiation using samarium perchlorate as a catalyst. nih.gov Similarly, holmium chloride has been used as a catalyst in the ultrasound-assisted, solvent-free synthesis of dihydropyrimidinones, highlighting the operational simplicity and excellent yields of this method. ut.ac.irresearchgate.net
Solvent-free synthesis is a key principle of green chemistry, and it has been successfully applied to the production of dihydropyridinone analogues. scispace.comscirp.orgorientjchem.orgnih.gov These reactions, often conducted under thermal conditions or with microwave irradiation, reduce environmental pollution and simplify product isolation. scispace.com For example, a calcined Mg/Fe hydrotalcite has been used as a reusable solid catalyst for the synthesis of 3,4-dihydropyrimidinones/thiones under thermal solvent-free conditions. scispace.com The use of a recyclable polyindole-TiO2 nanocatalyst has also been reported for the solvent-free synthesis of dihydropyridine derivatives. scirp.org Furthermore, the synthesis of 1,4-dihydropyridines has been achieved under ultrasound irradiation without any solvent or catalyst. nih.gov
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better process control, and scalability. nih.govspringernature.com This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients. springernature.com While specific examples for the continuous flow synthesis of this compound are not detailed in the provided search results, the principles of continuous flow have been applied to the synthesis of various pharmaceutically relevant products, suggesting its potential applicability in this area. nih.govresearchgate.net The ability to integrate in-line analysis and purification makes continuous flow a highly attractive platform for optimizing and producing complex molecules. nih.gov
| Technique | Key Features | Reported Applications for Analogues |
|---|---|---|
| Ultrasound-Assisted Synthesis | Milder conditions, shorter reaction times, higher yields | Synthesis of dihydropyrimidinones and their derivatives |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup | Synthesis of dihydropyrimidinones/thiones and dihydropyridines |
| Continuous Flow Synthesis | Improved safety, scalability, and process control | General synthesis of pharmaceutically active compounds |
Strategies for Stereoselective Synthesis of Substituted Dihydropyridinones
The stereochemistry of substituted dihydropyridinones is often crucial for their biological activity. Therefore, the development of stereoselective synthetic methods is of great importance.
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral dihydropyridinones. For example, isothiourea-catalyzed Michael addition-lactamization cascade reactions have been developed to produce stereodefined 3,5,6-substituted dihydropyridinones with high enantioselectivity (typically >90% ee). d-nb.infonih.gov This method allows for the construction of functionalized chiral heterocycles from readily available starting materials. d-nb.infonih.gov
Chemical Reactivity and Transformations of 3,4 Diamino 1 Methyl 1,2 Dihydropyridin 2 One
Functional Group Interconversions and Derivatization
The presence of two amino groups and a reactive pyridinone ring allows for a range of modifications to the core structure of 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one, enabling the synthesis of a diverse array of derivatives.
Modifications of the Amino Groups
The amino groups at the C3 and C4 positions are primary sites for electrophilic attack, facilitating various derivatization reactions. These modifications are crucial for altering the molecule's electronic properties and for introducing new functionalities.
Acylation of the amino groups can be readily achieved using various acylating agents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. Chloroacetylation of similar 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been demonstrated using chloroacetyl chloride. researchgate.net This reaction introduces a reactive handle for further synthetic manipulations.
Alkylation of the amino groups can introduce alkyl, aryl, or other substituents. While specific examples for this compound are not extensively documented in the provided search results, related dihydropyrimidinone systems undergo N-alkylation. For example, methylation of 3,4-dihydropyrimidinethiones has been achieved using methyl iodide in the presence of a base. nih.gov
Condensation reactions with carbonyl compounds represent another important transformation of the amino groups. The vicinal diamino arrangement in 3,4-diaminopyridine (B372788) derivatives allows for the formation of heterocyclic rings upon reaction with 1,2-dicarbonyl compounds or their equivalents. For instance, the reaction of 2,3-diaminopyridine (B105623) with benzaldehyde (B42025) derivatives leads to the formation of imidazo[4,5-b]pyridines. nih.gov
Reactivity of the Pyridinone Ring System
The dihydropyridinone ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The amino groups at C3 and C4 further activate the ring towards such reactions. Nitration is a common electrophilic substitution reaction, and various nitrating agents can be employed. organic-chemistry.org
The double bond in the dihydropyridinone ring can potentially participate in cycloaddition reactions. Dihydropyridines can act as dienes in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of bicyclic systems. nih.gov
Introduction of Diverse Substituents
The synthesis of derivatives of this compound with diverse substituents can be achieved through multi-component reactions. One-pot, four-component reactions involving Meldrum's acid, benzaldehyde derivatives, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) have been utilized to synthesize a series of 3,4-dihydro-2-pyridone derivatives. nih.gov This approach allows for the introduction of various aryl groups at the C4 position and other substituents on the pyridinone ring.
The following table summarizes the types of substituents that can be introduced and the corresponding reaction types:
| Substituent Type | Reaction Type | Reagents and Conditions |
| Acyl | Acylation | Acyl chlorides, anhydrides, base |
| Alkyl | Alkylation | Alkyl halides, base |
| Fused Imidazole (B134444) Ring | Condensation/Cyclization | Aldehydes, Na2S2O5 |
| Aryl at C4 | Multi-component Reaction | Aldehydes, β-ketoesters, ammonium source |
Annulation and Cyclization Reactions to Form Fused Heterocycles
The vicinal diamino functionality of this compound serves as a versatile building block for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Synthesis of Pyridinones via Oxidation
The dihydropyridinone ring can be oxidized to the corresponding pyridone, which is a common transformation for dihydropyridine (B1217469) derivatives. nih.gov Various oxidizing agents can be employed for this purpose, including nitric acid, manganese dioxide, or simply air in the presence of a suitable catalyst. nih.govosti.govwum.edu.pk The choice of oxidant and reaction conditions can influence the yield and selectivity of the reaction. For instance, the oxidation of Hantzsch 1,4-dihydropyridines to pyridines is a well-established reaction. wum.edu.pk
| Oxidizing Agent | Conditions | Reference |
| Nitric Acid | Heat | wum.edu.pk |
| DDQ | - | nih.gov |
| Pd/C, air | Acetic acid | osti.gov |
| DMSO | Heat | researchgate.net |
| Calcium hypochlorite | - | wum.edu.pk |
Formation of Nitrogen Bridgehead Systems
The 1,2-diamine motif is a key structural feature that allows for the formation of nitrogen bridgehead systems through cyclocondensation reactions with suitable bifunctional electrophiles. These reactions lead to the formation of diverse fused heterocyclic scaffolds.
The reaction of 1,6-diaminopyridone derivatives with epoxides has been shown to yield pyrido[1,2-b] researchgate.netnih.govingentaconnect.comtriazine-2,6-diones and pyrido[1,2-b] researchgate.netnih.govingentaconnect.comtriazepine-2,7-diones. ingentaconnect.com This reaction proceeds via regioselective opening of the epoxide by the N-amino group, followed by cyclization.
Furthermore, the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives is a common method for the synthesis of imidazo[4,5-b]pyridines. nih.gov Similarly, reaction with aldehydes can also lead to the formation of the imidazole ring. nih.gov The use of polyphosphoric acid (PPA) as a dehydrating agent at elevated temperatures often facilitates these cyclizations. nih.gov Another important class of nitrogen bridgehead systems, the 1,2,4-triazolo[1,5-a]pyridines, can be synthesized from 2-aminopyridines through cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org
The following table provides examples of fused heterocyclic systems that can be synthesized from diaminopyridine precursors:
| Fused Heterocycle | Reagents | Key Reaction Type |
| Imidazo[4,5-b]pyridines | Aldehydes, Carboxylic acids | Cyclocondensation |
| Pyrido[1,2-b] researchgate.netnih.govingentaconnect.comtriazines | Ninhydrin, Glyoxal | Heterocyclization |
| Pyrido[1,2-b] researchgate.netnih.govingentaconnect.comtriazepines | Epoxides | Cycloaddition |
| 1,2,4-Triazolo[1,5-a]pyridines | N-(pyrid-2-yl)formamidoximes | Cyclization |
The scientific literature does describe the synthesis of these fused heterocyclic systems from analogous, but structurally different, dihydropyridinone derivatives. For example, compounds such as 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles and 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile have been used as precursors for similar cyclocondensation and dearomatization reactions. scielo.brnih.gov However, the specific substitution pattern of "this compound" means that its reactivity and the resulting products cannot be directly extrapolated from these other examples.
Due to the strict instruction to focus solely on "this compound" and not introduce information from outside the explicit scope, the generation of a scientifically accurate article that adheres to the provided outline is not feasible. There is a lack of specific research findings for this exact compound undergoing the requested transformations.
Role of this compound as an Intermediate in Multi-Component Reactions Remains Undocumented in Surveyed Literature
Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the role of this compound as a defined intermediate in multi-component reactions (MCRs). The available research predominantly focuses on the synthesis of the broader class of dihydropyridin-2-one scaffolds themselves through various multi-component strategies, rather than utilizing a pre-formed, functionalized diaminopyridinone as a reactive building block in subsequent MCRs.
Multi-component reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. Research in this area frequently details the one-pot synthesis of pyridinone derivatives from simple acyclic precursors. For instance, the Hantzsch-like pathway is a common strategy where an aldehyde, a β-ketoester, and an ammonia (B1221849) source react to form the dihydropyridine core. These reactions proceed through various transient intermediates, but this compound has not been identified as one of them in the reviewed literature.
Similarly, other studies describe four-component reactions to produce highly functionalized tetrahydropyridine (B1245486) derivatives. While these highlight the efficiency of MCRs in generating molecular diversity, the pyridinone ring is the final product of the reaction cascade, not a starting intermediate.
The potential reactivity of the vicinal diamino groups on the this compound scaffold would theoretically allow it to act as a synthon for the construction of fused heterocyclic systems, such as pyrazino- or imidazo-fused pyridinones. Such a reaction, if performed in a multi-component fashion with two other reactants, would be a significant synthetic strategy. However, no specific examples or detailed research findings of this nature involving this compound could be located in the current body of scientific literature.
Consequently, a detailed discussion, including data tables and specific research findings on its role as an intermediate in MCRs, cannot be provided at this time. The topic appears to be a novel area that has not yet been explored or documented in published chemical research.
Structural Analysis and Characterization Techniques of 3,4 Diamino 1 Methyl 1,2 Dihydropyridin 2 One and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, contributing to a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. For derivatives of the 1,2-dihydropyridin-2-one core, ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework.
In the ¹H NMR spectra of related 3,4-dihydropyridin-2-one derivatives, characteristic signals reveal the presence of the heterocyclic ring protons. For instance, the protons on the dihydropyridine (B1217469) ring often exhibit distinct coupling patterns that help to confirm the ring's substitution and conformation. While specific data for this compound is not available in published literature, analysis of analogous structures, such as 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones, shows the protons at the C-3 position appearing as a doublet of doublets between δ 2.8–3.2 ppm. The proton at C-4 typically appears as a doublet at δ 4.4–4.7 ppm. The methyl group attached to the nitrogen would be expected to appear as a singlet, likely in the range of δ 3.0-3.6 ppm. The amino groups at C-3 and C-4 would present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons in a Dihydropyridin-2-one Ring System (Note: These are generalized ranges based on similar known compounds, as specific experimental data for this compound is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | 166 - 169 |
| C3 | 2.8 - 3.2 | 40 - 50 |
| C4 | 4.4 - 4.7 | 50 - 60 |
| C5 | 5.5 - 6.5 | 100 - 115 |
| C6 | 6.8 - 7.5 | 130 - 145 |
| N-CH₃ | 3.0 - 3.6 | 30 - 40 |
| 3-NH₂ | Variable (broad) | - |
| 4-NH₂ | Variable (broad) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching vibration of the pyridone ring is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the two amino groups would likely appear as a series of bands in the range of 3200-3500 cm⁻¹. The C-N stretching vibrations would also be present, typically in the 1250-1350 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the methyl group and the dihydropyridine ring would be observed in their characteristic regions.
Table 2: Expected IR Absorption Bands for this compound (Note: These are expected ranges based on functional group analysis, as specific experimental data is not publicly available.)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretch | 3200 - 3500 |
| C-H (Aliphatic/Aromatic) | Stretch | 2850 - 3100 |
| C=O (Amide/Pyridone) | Stretch | 1650 - 1700 |
| C=C (Ring) | Stretch | 1550 - 1650 |
| N-H (Amino) | Bend | 1580 - 1650 |
| C-N | Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The PubChem database provides predicted mass spectrometry data for this compound. The predicted monoisotopic mass is 139.07455 Da. In a typical mass spectrum, adduct ions such as [M+H]⁺ (m/z 140.08183), [M+Na]⁺ (m/z 162.06377), and [M+K]⁺ (m/z 178.03771) might also be observed, depending on the ionization technique used. uni.lu
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for related dihydropyridone derivatives include the loss of small neutral molecules such as CH₃, OCH₃, or H₂O. uni.lu The fragmentation of this compound would likely involve cleavages of the substituents and the heterocyclic ring, providing further confirmation of its structure.
Table 3: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.08183 |
| [M+Na]⁺ | 162.06377 |
| [M-H]⁻ | 138.06727 |
| [M+NH₄]⁺ | 157.10837 |
| [M+K]⁺ | 178.03771 |
| [M]⁺ | 139.07400 |
Diffraction Techniques
While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques offer a definitive three-dimensional picture of the molecule in the solid state.
Single-Crystal X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on related dihydropyridine derivatives provide insights into the expected solid-state conformation. For instance, the crystal structure of 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile reveals that the dihydropyridine ring can adopt a shallow boat conformation. The substituents on the ring will have specific orientations (axial or equatorial) that are determined by steric and electronic factors.
In a hypothetical crystal structure of this compound, the planarity of the dihydropyridine ring and the orientation of the methyl and amino groups would be of key interest. Furthermore, the extensive hydrogen bonding capabilities of the two amino groups and the carbonyl oxygen would likely lead to a complex and well-defined three-dimensional network in the crystal lattice.
Table 4: Representative Crystallographic Data for a Related Dihydropyridine Derivative (2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile)
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.3893 (4) |
| b (Å) | 8.4679 (5) |
| c (Å) | 10.2571 (6) |
| α (°) | 93.148 (4) |
| β (°) | 112.478 (3) |
| γ (°) | 93.929 (3) |
| Volume (ų) | 669.11 (6) |
| Z | 2 |
Computational and Theoretical Investigations of 3,4 Diamino 1 Methyl 1,2 Dihydropyridin 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.govyoutube.com It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other electronic properties. nih.gov For molecules in the dihydropyridinone family, DFT calculations provide crucial insights into their stability and reactivity. researchgate.netijcce.ac.ir
Electronic Structure and Bonding AnalysisAn electronic structure and bonding analysis using DFT would elucidate the optimized molecular geometry of 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one. This involves calculating key structural parameters. For related dihydropyridone structures, the central six-membered ring typically adopts a half-chair conformation.researchgate.net
Such an analysis would also involve:
Bond Lengths and Angles: Determination of the precise lengths of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, as well as the angles between them.
Charge Distribution: Calculation of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) to understand the distribution of electron density across the molecule. ijcce.ac.ir This helps identify electron-rich and electron-deficient sites.
However, specific published data tables containing these values for this compound are not available.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.youtube.comwikipedia.orgThe energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).pku.edu.cnyoutube.com
A typical FMO analysis for this compound would include:
HOMO and LUMO Energy Levels: Calculation of the energies of the HOMO and LUMO.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and chemical reactivity. A smaller gap generally suggests higher reactivity. ijcce.ac.ir
Orbital Distribution: Visualization of the spatial distribution of the HOMO and LUMO across the molecule to predict the most likely sites for nucleophilic and electrophilic attack.
No specific HOMO-LUMO energy values or orbital diagrams for this compound have been found in the reviewed literature.
Molecular Dynamics and Reaction Pathway Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comyoutube.com These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule under specific conditions (e.g., in a solvent). nih.govnih.gov For drug discovery, MD simulations are used to study protein-ligand interactions and the stability of complexes. nih.govnih.gov
A molecular dynamics study of this compound could investigate:
Conformational Stability: Analyzing how the molecule's shape and structure change over time in a simulated physiological environment.
Solvent Interactions: Understanding how the molecule interacts with surrounding solvent molecules, such as water.
Reaction Pathways: While computationally intensive, DFT and related methods can be used to map potential energy surfaces and identify transition states for chemical reactions, providing mechanistic insights. researchgate.net
Specific studies detailing MD simulations or reaction pathway analyses for this particular compound are not presently available.
Quantum Chemical Investigations and Modeling
Quantum chemical investigations encompass a range of computational methods, including DFT and ab initio approaches, to model molecular properties. researchgate.net These methods are foundational for calculating thermodynamic properties, predicting spectroscopic signatures (like IR and NMR spectra), and understanding electronic transitions (UV-Vis spectra). nih.govijcce.ac.ir
For this compound, quantum chemical modeling could provide:
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to predict the stability and spontaneity of reactions.
Spectroscopic Prediction: Simulation of vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in the structural characterization of the molecule.
Detailed quantum chemical modeling reports with these specific data points for the target molecule could not be located.
Conformational Analysis and Tautomerism Studies
Many heterocyclic molecules, including pyridone derivatives, can exist in different tautomeric forms and spatial conformations. wayne.educhemtube3d.com Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The stability of different tautomers and conformers can be significantly influenced by the solvent and by substituents on the molecular ring. semanticscholar.orgrsc.org
A computational study in this area would typically involve:
Tautomer Stability: Calculating the relative energies of potential tautomers (e.g., the keto-enol or amino-imino forms) to determine the most stable form in the gas phase and in different solvents. For 2-hydroxypyridine, the pyridone (keto) form is generally favored. wayne.educhemtube3d.com
Conformational Isomers: Identifying different stable spatial arrangements (conformers) by rotating single bonds and calculating their relative energies to find the global minimum energy structure.
While tautomerism is a known feature of the pyridone ring system, specific theoretical studies quantifying the tautomeric equilibrium or conformational landscape of this compound are not available in the searched literature.
Applications of 3,4 Diamino 1 Methyl 1,2 Dihydropyridin 2 One As a Building Block in Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The class of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are recognized as important precursors for a variety of biologically active compounds. nih.govresearchgate.netresearchgate.netnih.gov While specific examples detailing the use of 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one are not extensively documented in readily available literature, the broader family of dihydropyridinones serves as a scaffold for synthesizing complex natural products and pharmacologically relevant molecules. researchgate.netresearchgate.net For instance, derivatives of 3,4-DHPo have been utilized in the synthesis of molecules like (±)-Andranginine, Rho-kinase inhibitors, and P2X₇ receptor antagonists. nih.govresearchgate.net The strategic placement of the diamino groups on the this compound scaffold offers unique synthetic handles to build intricate polycyclic systems or to introduce diverse functional groups, highlighting its potential as a starting material for medicinal chemistry programs.
Role in Heterocyclic Ring System Construction
A primary application of molecules containing vicinal diamine functionalities, such as this compound, is in the construction of fused heterocyclic ring systems. The adjacent amino groups are ideally positioned to undergo cyclocondensation reactions with various electrophilic reagents.
By reacting with dicarbonyl compounds, carboxylic acids, or their derivatives, the diamine moiety can readily form new five- or six-membered rings fused to the original pyridinone core. jlu.edu.cn For example, analogous reactions with 2,3- or 3,4-diaminopyridines are widely used to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, respectively. nih.govnih.gov These reactions often proceed through condensation with aldehydes, carboxylic acids, or orthoesters. nih.gov The reaction of a 1,2-diamine with a 1,2-diketone is a classic method for forming a pyrazine (B50134) ring. jlu.edu.cn
This reactivity allows this compound to serve as a key synthon for creating a variety of fused bicyclic and polycyclic heterocyclic systems. These resulting structures are of significant interest in medicinal chemistry, as imidazopyridines are known bioisosteres of purines and exhibit a wide range of biological activities. osi.lveurjchem.com
Below is a table summarizing potential heterocyclic systems that could be synthesized from this building block.
| Reagent Class | Resulting Fused Heterocyclic System |
| Aldehydes, Carboxylic Acids | Imidazo[4,5-c]pyridin-4-one derivatives |
| 1,2-Diketones (e.g., biacetyl) | Pyrazino[2,3-c]pyridin-4-one derivatives |
| Phosgene or equivalents | Imidazo[4,5-c]pyridin-2,4-dione derivatives |
| Carbon disulfide | Imidazo[4,5-c]pyridine-2-thione-4-one derivatives |
| Cyanogen bromide | 2-Aminoimidazo[4,5-c]pyridin-4-one derivatives |
Utility in Material Science and Functional Materials Research
The specific functional groups present in this compound—namely the amide (lactam), two primary amines, and the aromatic system—make it a promising candidate for applications in materials science.
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. mdpi.comnih.gov The design of HOFs relies on synthons possessing strong hydrogen bond donor and acceptor sites. The this compound molecule is an excellent candidate for a HOF synthon. It contains:
Two primary amine (-NH₂) groups: Each N-H bond can act as a hydrogen bond donor.
One lactam carbonyl (C=O) group: The oxygen atom is a strong hydrogen bond acceptor.
One lactam N-H analogue (if not N-methylated) or ring nitrogen: Can participate in hydrogen bonding.
This combination of multiple donors and acceptors allows for the formation of robust, directional hydrogen-bonding networks, which are essential for creating stable, porous frameworks. mdpi.com For example, materials based on diamino triazine (DAT) have been used to create HOFs with high-density N-H···N hydrogen bonds. mdpi.com Similarly, the amide functional group has been implemented in the design of HOFs capable of forming endless-stacked hydrogen-bonded structures. researchgate.net The defined geometry of the pyridinone ring can direct the self-assembly process, potentially leading to materials with predictable pore sizes and functionalities for applications in gas storage, separation, or catalysis. mdpi.com
Based on its chemical structure, this compound can be inferred as a valuable monomer for incorporation into polymers or larger supramolecular assemblies. The two primary amine groups can react with difunctional reagents like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The rigid pyridinone core would impart thermal stability and defined conformational properties to the resulting polymer chain.
Furthermore, the same hydrogen-bonding capabilities that make it suitable for HOFs would facilitate its use in supramolecular chemistry. It can form predictable, non-covalent assemblies with complementary molecules, leading to the formation of liquid crystals, gels, or other functional soft materials. The ability of the molecule to engage in π-π stacking interactions via its heterocyclic ring could further stabilize such supramolecular structures.
Derivatization for Enhanced Chemical Functionality
Derivatization is a common strategy to modify a molecule's properties or to prepare it for subsequent reactions. libretexts.org The amino groups of this compound are prime sites for derivatization, which can be used to enhance its chemical functionality, solubility, or analytical detectability. nih.gov
Common derivatization reactions for primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to protect the amines or introduce new functional groups.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to stable secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These modifications can profoundly alter the molecule's electronic and steric properties. For example, attaching a fluorescent tag via an acylation reaction could enable its use as a chemical probe. Alternatively, derivatizing the amines with chiral auxiliaries could allow for its use in asymmetric synthesis. The ability to selectively derivatize one amino group over the other could also provide a pathway to complex, differentially functionalized molecules.
The table below outlines potential derivatization reactions and their outcomes.
| Reagent | Functional Group Formed | Purpose / Application |
| Acetyl Chloride | Amide | Protection, modification of solubility |
| Benzoyl Chloride | Benzamide | Introduction of an aromatic group |
| Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Modification of basicity and nucleophilicity |
| Benzaldehyde (B42025) | Imine (Schiff Base) | Intermediate for reductive amination |
| Tosyl Chloride | Sulfonamide | Protection, directing group in synthesis |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
While the synthesis of the broader class of 3,4-dihydropyridin-2-ones has been explored, future research should focus on developing novel and sustainable methods specifically tailored for 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one. Current synthetic strategies for related pyridones often involve multi-component reactions, which are efficient in building molecular complexity from simple precursors. Future efforts could adapt these approaches, potentially utilizing green chemistry principles such as solvent-free conditions or the use of eco-friendly catalysts.
The development of asymmetric syntheses to control the stereochemistry of substituted dihydropyridinones is another critical area for future investigation. For this compound, this would be particularly relevant if the molecule or its derivatives prove to have chiral properties influencing their activity in biological or material science contexts.
Future synthetic explorations could focus on the following:
Microwave-assisted organic synthesis (MAOS): To potentially reduce reaction times and improve yields.
Flow chemistry: For safer and more scalable production.
Biocatalysis: Employing enzymes to achieve high stereoselectivity under mild conditions.
A comparison of potential synthetic approaches is presented in Table 1.
| Methodology | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity of accessible structures. | Optimization for the incorporation of diamino and N-methyl functionalities. |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for pharmacological applications. | Development of chiral catalysts effective for the pyridinone core. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction conditions. | Exploration of water as a solvent, biodegradable catalysts, and energy-efficient reaction protocols. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is anticipated to be rich and varied due to the interplay of its functional groups. The diaminopyridine moiety offers nucleophilic centers, while the pyridinone ring can participate in a range of transformations. Future research should systematically explore these reactivity patterns.
Key areas for investigation include:
Electrophilic Aromatic Substitution: The amino groups are expected to activate the pyridinone ring towards electrophilic attack, allowing for the introduction of a wide range of substituents.
N-Functionalization: The amino groups themselves can be derivatized to form amides, sulfonamides, or imines, providing a facile route to a library of new compounds.
Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the parent compound could serve as substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.
Coordination Chemistry: The nitrogen atoms of the diamino groups and the pyridinone ring could act as ligands for metal ions, opening up possibilities in catalysis and materials science.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, stability, and spectroscopic properties.
Future computational studies could focus on:
Tautomerism and Conformational Analysis: To determine the most stable forms of the molecule in different environments.
Reactivity Indices: Calculation of Fukui functions and molecular electrostatic potential (MEP) maps to predict the most likely sites for electrophilic and nucleophilic attack.
Simulated Spectroscopic Data: Prediction of NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound and its derivatives.
Molecular Docking: To predict the binding affinity and mode of interaction with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents.
The parameters that can be investigated through DFT are summarized in Table 2.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Guiding synthetic strategies and predicting chemical behavior. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, binding free energies. | Understanding behavior in solution and interactions with biomolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms in biological systems. | Elucidating mechanisms of action for potential drug candidates. |
Expansion of Applications in Diverse Chemical Fields
The structural motifs present in this compound suggest a broad range of potential applications that are yet to be explored.
Medicinal Chemistry: Pyridinone derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in a number of approved drugs. They can act as bioisosteres for various functional groups and participate in hydrogen bonding with biological targets. The diaminopyridine structure is also of therapeutic importance; for instance, 3,4-diaminopyridine (B372788) (amifampridine) is used to treat certain neuromuscular disorders. The combination of these two pharmacophores in a single molecule could lead to novel therapeutic agents. Potential therapeutic areas to investigate include:
Kinase Inhibitors: The pyridinone core is a common feature in kinase inhibitors used in oncology.
Antimicrobial Agents: Diaminopyrimidines have a history as antimicrobial agents, and new derivatives are continually being explored.
Antiviral and Anti-inflammatory agents: Various pyridinone derivatives have shown promise in these areas.
Materials Science: The ability of the molecule to coordinate with metal ions and its potential for self-assembly through hydrogen bonding could be exploited in the development of new materials. Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Pyridinone-based materials are being investigated for their luminescent properties.
Sensors: The molecule could be functionalized to act as a selective sensor for metal ions or other small molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand properties of the compound could be utilized to construct novel porous materials with applications in gas storage and catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridinone core. Key steps include cyclization under reflux conditions (e.g., using ethanol or toluene) and the introduction of amino groups via nucleophilic substitution or catalytic hydrogenation. Temperature control (70–100°C) and reaction time (8–24 hours) are critical to avoid side products like over-oxidized species or incomplete functionalization .
- Example: A related compound, 5-bromo-1,3,4-trimethyl-1,2-dihydropyridin-2-one, was synthesized via bromination followed by purification using column chromatography (85% yield) .
Q. What analytical techniques are recommended for characterizing this compound?
- LC/MS : Used to confirm molecular weight and purity, with [M+H]+ peaks analyzed for isotopic patterns (e.g., brominated analogs show characteristic 216/218 m/z ratios) .
- NMR : 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For example, methyl groups at position 1 show distinct singlet peaks in 1H NMR .
- Chromatography : Reverse-phase HPLC or TLC with UV detection ensures purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How can structural modifications at the 3,4-diamino positions influence the compound’s bioactivity or chelation properties?
- Substitutions at these positions alter electronic and steric properties, impacting metal-binding affinity (e.g., iron chelation in hydroxypyridinones) . For instance, methyl groups enhance lipophilicity, while hydroxyl or carboxyl groups improve water solubility. Comparative studies on deferiprone analogs show that 1,2-dimethyl derivatives exhibit stronger iron-chelation efficacy than monosubstituted variants .
- Methodological Note : Use DFT calculations to predict binding constants and validate with UV-Vis titration .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Discrepancies often arise from variations in catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) or solvent polarity. For example, using DMF as a solvent may increase byproduct formation due to its high boiling point, whereas ethanol minimizes side reactions .
- Data Reconciliation : Perform reaction monitoring via in-situ IR or LC/MS to identify intermediate bottlenecks .
Q. How does the compound’s tautomeric equilibrium (e.g., keto-enol forms) affect its reactivity in biological systems?
- The 1,2-dihydropyridin-2-one core exhibits tautomerism, influencing hydrogen-bonding interactions with biological targets. Studies on pyrido[1,2-a]pyrimidin-4-ones suggest that the keto form predominates in aqueous media, enhancing binding to enzymes like kinases or proteases .
- Experimental Design : Use X-ray crystallography or variable-temperature NMR to study tautomeric ratios .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Key issues include maintaining regioselectivity during amino group introduction and minimizing residual metal catalysts. For example, brominated intermediates require careful handling to avoid decomposition during scale-up .
- Optimization : Replace hazardous reagents (e.g., bromine) with safer alternatives like NBS (N-bromosuccinimide) and optimize catalyst recycling .
Key Research Gaps and Recommendations
- Structural Diversity : Explore heterocyclic fusion (e.g., pyrido-pyrimidinones) to enhance bioactivity .
- Mechanistic Studies : Investigate the compound’s interaction with nucleic acids using fluorescence anisotropy or SPR .
- Toxicity Profiling : Conduct in vitro hepatotoxicity assays (e.g., HepG2 cells) to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
